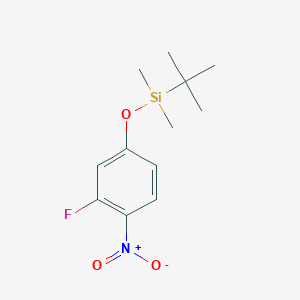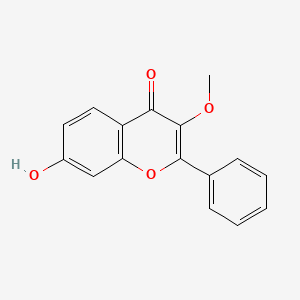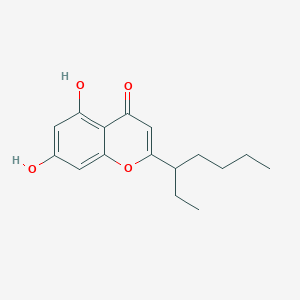silane CAS No. 64212-30-2](/img/structure/B11848895.png)
[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Dicyclohexylboryl)ethyl)trimethylsilane: is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a dicyclohexylboryl group. The presence of both silicon and boron within the same molecule allows for diverse reactivity and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dicyclohexylboryl)ethyl)trimethylsilane typically involves the reaction of trimethylsilyl ethyl halides with dicyclohexylborane. One common method is the hydrosilylation of vinyltrimethylsilane with dicyclohexylborane under the influence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
On an industrial scale, the production of (2-(Dicyclohexylboryl)ethyl)trimethylsilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and high throughput.
化学反応の分析
Types of Reactions
(2-(Dicyclohexylboryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids and boronate esters.
Reduction: Reduced boron species and silyl-protected alcohols.
Substitution: Various silyl ethers and amines.
科学的研究の応用
(2-(Dicyclohexylboryl)ethyl)trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a protecting group for alcohols.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
作用機序
The mechanism of action of (2-(Dicyclohexylboryl)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boron center can form stable complexes with various substrates, facilitating reactions such as cross-coupling and reduction. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: Another organosilicon compound with a triple bond, used in polymer synthesis and cross-coupling reactions.
Triethylsilane: A reducing agent commonly used in organic synthesis for the reduction of carbonyl compounds and imines.
Uniqueness
(2-(Dicyclohexylboryl)ethyl)trimethylsilane is unique due to the presence of both boron and silicon within the same molecule, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for versatile applications in synthetic chemistry and material science.
特性
CAS番号 |
64212-30-2 |
|---|---|
分子式 |
C17H35BSi |
分子量 |
278.4 g/mol |
IUPAC名 |
2-dicyclohexylboranylethyl(trimethyl)silane |
InChI |
InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3 |
InChIキー |
MNDLKTNEBHAUMT-UHFFFAOYSA-N |
正規SMILES |
B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



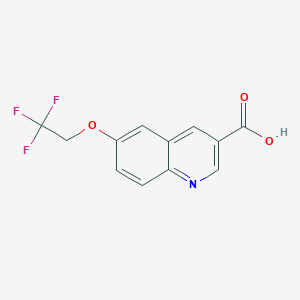
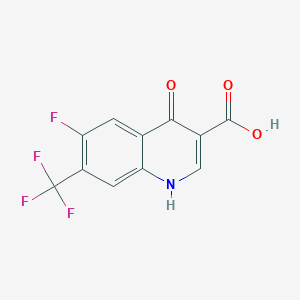

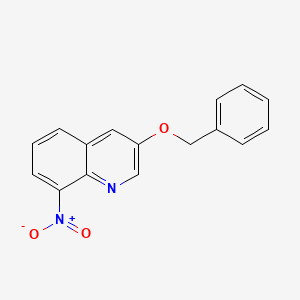
![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)

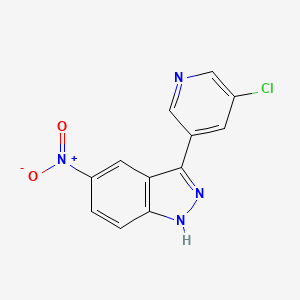
![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
